molecular formula C15H14ClN5O3 B2644879 6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108942-01-2

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2644879
CAS No.: 2108942-01-2
M. Wt: 347.76
InChI Key: CWHFHYJUUFDMLO-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide ( 2108942-01-2) is a high-purity chemical reagent with a molecular formula of C15H14ClN5O3 and a molecular weight of 347.76 g/mol . This compound features a complex [1,2,3]triazolo[1,5-a]pyrazine core, a privileged scaffold in modern medicinal chemistry. Nitrogen-containing heterocycles like this one are of profound significance in life sciences and drug discovery, forming the backbone of numerous natural products, vitamins, and approved pharmaceuticals . Statistically, more than 85% of all biologically active compounds are heterocycles, with nitrogen-based heterocycles being the most common architectural core in small-molecule drugs . The triazolopyrazine system is of particular interest due to its isosteric properties, potentially serving as a surrogate for purine rings, which underpins its utility in designing novel bioactive molecules . The specific molecular structure of this compound, incorporating a 4-chlorophenyl substituent and a 2-methoxyethylcarboxamide side chain, makes it a valuable intermediate or target for researchers in medicinal chemistry. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new chemical space for various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-24-7-6-17-14(22)12-13-15(23)18-11(8-21(13)20-19-12)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFHYJUUFDMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN6O3C_{14}H_{15}ClN_{6}O_{3} with a molecular weight of approximately 316.76 g/mol. The structure includes a triazole ring fused with a pyrazine moiety and functional groups that may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chlorophenyl group is often associated with enhanced antibacterial activity against various strains of bacteria. In vitro studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that similar triazole derivatives could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The proposed mechanism involves interaction with specific enzymes or receptors within the target cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : It can potentially modulate receptor activity linked to cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated various triazole derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced antimicrobial potency.
  • Anticancer Activity Assessment : In vitro assays on cancer cell lines showed a dose-dependent response to the compound, with IC50 values indicating effective inhibition at low concentrations.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar triazolo-pyrazine derivatives. For instance, compounds bearing a 4-oxo-pyridazinone moiety exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-cancer activity .

Dipeptidyl Peptidase IV Inhibition

Compounds related to this structure have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. One derivative demonstrated an IC50 value of 18 nM, showcasing excellent selectivity and bioavailability in preclinical models .

Case Study 1: Antitumor Efficacy

A study focused on a series of triazolo-pyrazine derivatives assessed their ability to inhibit c-Met kinase, a target implicated in tumor growth and metastasis. The compound with the highest efficacy was noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .

Case Study 2: Diabetes Treatment

Another investigation into the DPP-IV inhibitory activity of triazolo derivatives revealed that certain modifications to the chemical structure could significantly enhance therapeutic efficacy. The optimized compound provided substantial blood glucose control in diabetic animal models, suggesting its potential as a new oral treatment for diabetes .

Comparative Data Table

Compound Target IC50 Value (μM) Remarks
Compound 22iA549 Cancer Cells0.83High potency against lung cancer
Compound 22iMCF-7 Cancer Cells0.15Effective against breast cancer
Compound 1DPP-IV0.018Highly selective for DPP-IV inhibition

Comparison with Similar Compounds

Key Observations:

  • Bioactivity Divergence : Despite structural similarities (e.g., triazole/heterocyclic cores), bioactivity varies significantly. For example, trifluoromethylpyridine derivatives (CAS 866137-49-7) may target kinases, whereas the parent compound lacks explicit kinase inhibition data .

Challenges in Predicting Functional Similarity

Structural vs. Functional Correlation

  • Active Cliffs: Minor structural changes (e.g., replacing 4-chlorophenyl with 3-chloro-4-fluorophenyl) can drastically alter activity due to steric or electronic effects, as seen in CAS 929843-30-1 .
  • Bioavailability Confounders : Compounds with similar structures but differing solubility (e.g., methoxyethyl vs. furylmethyl side chains) may show divergent cellular uptake and efficacy .

Hybrid Read-Across Approaches

Traditional structure-based comparisons (e.g., ToxMatch, OECD QSAR Toolbox) are augmented by biosimilarity metrics (e.g., gene expression profiles, omics data) to improve predictive accuracy. For instance, the target compound’s triazole core, synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (), confers metabolic stability, but its bioactivity may differ from analogs with thiadiazole or benzoxazin cores due to target selectivity .

Mechanistic and Regulatory Considerations

Regulatory Implications

Under MPEP 2144.09, the structural similarity of the target compound to prior art (e.g., CAS 866137-49-7) could support prima facie obviousness claims. However, unexpected bioactivity (e.g., unique target engagement) may overcome such rejections .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves cyclocondensation of substituted pyrazine precursors with chloroacetamide derivatives. For example, describes a method using N-arylsubstituted α-chloroacetamides and pyrazolo-pyrimidinone intermediates under reflux conditions. Key steps include:

  • Cyclization : Reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Substitution : Introducing the 2-methoxyethyl group via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., reports δ 7.8–8.2 ppm for aromatic protons and δ 170–175 ppm for carbonyl carbons) .
  • LC-MS : Validates molecular weight (e.g., m/z = 388.3 [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Confirms C, H, N composition (e.g., calculated vs. observed ±0.3% deviation) .

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and methanol, but poorly soluble in water (<0.1 mg/mL) .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH <3). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)₂) .
  • Flow Chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., ’s Omura-Sharma-Swern oxidation method) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C with 15% yield improvement) .

Q. How to resolve contradictory spectral data during structural elucidation?

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., δ 7.5 ppm experimental vs. 7.6 ppm theoretical for triazole protons) .
  • Isotopic Labeling : Use 13C-labeled intermediates to trace carbon connectivity in ambiguous cases .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing pyrazine vs. triazole ring protons) .

Q. What computational methods predict reactivity and biological interactions?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. notes potential binding to the ATP pocket of PI3Kγ (ΔG = –9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies assess in vitro metabolic stability and toxicity?

  • Hepatic Microsomal Assays : Incubate with rat liver microsomes and NADPH; monitor parent compound depletion via LC-MS (t1/2 = 45 min suggests moderate stability) .
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells (IC50 >50 µM indicates low acute toxicity) .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Q. How do substituent modifications affect biological activity?

  • SAR Studies :
    • Chlorophenyl Group : Critical for target binding; replacing Cl with F reduces potency by 10-fold .
    • Methoxyethyl Chain : Enhances solubility but may decrease blood-brain barrier penetration .
    • Triazolo-Pyrazine Core : Rigidity improves selectivity; substituting with pyridine reduces affinity .
  • Library Synthesis : Generate analogs via Suzuki-Miyaura coupling (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and screen in bioassays .

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